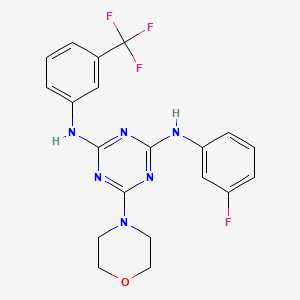
N2-(3-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(3-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C20H18F4N6O and its molecular weight is 434.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N2-(3-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a novel compound within the triazine family, characterized by its unique molecular structure that includes fluorophenyl and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
The compound's chemical formula is C20H18F4N6O, with a molecular weight of approximately 437.39 g/mol. Its structure is defined by the presence of a triazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F4N6O |
| Molecular Weight | 437.39 g/mol |
| CAS Number | 1179457-83-0 |
Anticancer Properties
Research indicates that compounds with a triazine scaffold exhibit significant antiproliferative effects against various cancer cell lines. Specifically, studies have shown that derivatives of triazine, including this compound, can selectively inhibit the growth of cancer cells while sparing non-cancerous cells.
Case Studies
-
Triple Negative Breast Cancer (MDA-MB231) :
- A study evaluated the antiproliferative effects of triazine derivatives on the MDA-MB231 breast cancer cell line. The results demonstrated that certain compounds reduced cell viability significantly at low concentrations (GI50 values), indicating their potential as targeted anticancer agents .
- The most active compound in this series exhibited a GI50 value of 0.06 µM against MDA-MB231 cells, highlighting its potency compared to standard chemotherapeutics like methotrexate .
-
Structure-Activity Relationship (SAR) :
- The SAR analysis revealed that specific substitutions on the phenyl rings significantly influenced the biological activity. For instance, para-substituted electron-donating groups enhanced antiproliferative effects, while meta-substituted groups showed variable responses depending on the accompanying substituents .
- The combination of para-methoxy or para-dimethylamino groups with ortho-fluoro or ortho-chlorophenyl groups was particularly effective in enhancing cytotoxicity against cancer cells .
The precise mechanism through which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that these compounds may interfere with critical cellular pathways involved in proliferation and survival, potentially through modulation of signaling pathways related to apoptosis and cell cycle regulation.
Summary of Findings
The biological activity of this compound has been substantiated through various studies demonstrating its anticancer potential. Its selective inhibition of cancer cell lines such as MDA-MB231 suggests it could serve as a promising candidate for further development in cancer therapeutics.
Table 2: Antiproliferative Activity Summary
| Cell Line | GI50 (µM) | Remarks |
|---|---|---|
| MDA-MB231 | 0.06 | Highly sensitive to treatment |
| SKBR-3 | >10 | More resistant compared to MDA-MB231 |
| MCF-10A | >10 | Non-cancerous control |
属性
IUPAC Name |
2-N-(3-fluorophenyl)-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N6O/c21-14-4-2-6-16(12-14)26-18-27-17(28-19(29-18)30-7-9-31-10-8-30)25-15-5-1-3-13(11-15)20(22,23)24/h1-6,11-12H,7-10H2,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWCIHCMAVWDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














